

# Application Notes and Protocols: Avibactam for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat due to limited treatment options and high mortality rates associated with infections. The emergence of novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations, such as ceftazidime-avibactam, has provided a crucial therapeutic option for managing infections caused by these multidrug-resistant organisms. Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, restores the activity of ceftazidime against a broad spectrum of CRE by inhibiting Ambler class A, C, and some class D  $\beta$ -lactamases. These application notes provide a comprehensive overview of the use of avibactam in treating CRE infections, including clinical efficacy data, detailed experimental protocols for in vitro evaluation, and visualizations of its mechanism of action and experimental workflows.

## Data Presentation Clinical Efficacy of Ceftazidime-Avibactam in CRE Infections

The following tables summarize the clinical outcomes of ceftazidime-avibactam treatment for CRE infections from various studies.



| Study/Auth<br>or (Year)                   | Number of<br>Patients | Infection<br>Type(s)      | Clinical<br>Success<br>Rate (%)                                             | In-Hospital<br>Mortality<br>Rate (%)                               | Microbiolog<br>ical Cure<br>Rate (%)                         |
|-------------------------------------------|-----------------------|---------------------------|-----------------------------------------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------|
| Shields et al.<br>(2017)                  | 60                    | Various                   | 65%[1]                                                                      | 32%[1]                                                             | 53%[1]                                                       |
| Jorgensen et<br>al. (2019)                | 37                    | Various                   | 59%[2]                                                                      | 24% (30-day<br>mortality)[2]                                       | 73%<br>(microbiologic<br>failure rate of<br>27%)[2]          |
| Chen et al.<br>(2022) (Meta-<br>analysis) | 1205                  | Bloodstream<br>Infections | Significantly higher than control regimens[3]                               | Significantly<br>lower than<br>control<br>regimens<br>(RR=0.55)[3] | Not Reported                                                 |
| Castón-Díaz<br>et al. (2023)              | 833                   | Various                   | Significantly<br>higher than<br>polymyxin-<br>based<br>therapy<br>(RR=2.70) | Significantly lower than polymyxin-based therapy (RR=0.49)         | Significantly higher than polymyxin- based therapy (RR=2.70) |

### In Vitro Susceptibility of Ceftazidime-Avibactam against CRE Isolates

The table below presents the in vitro activity of ceftazidime-avibactam against various CRE isolates, as indicated by MIC50 and MIC90 values.



| Organism                           | Carbapene<br>mase Type                     | Number of Isolates    | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | Reference   |
|------------------------------------|--------------------------------------------|-----------------------|------------------|------------------|-------------|
| Klebsiella<br>pneumoniae           | KPC-2                                      | 591 (CRE isolates)    | ≤1               | ≥128             | [4]         |
| Escherichia<br>coli                | Class A/C<br>producers                     | 52                    | 2/4              | 8/4              | [5]         |
| Enterobacter<br>cloacae<br>complex | -                                          | 858 (CRE isolates)    | ≤1               | ≥128             | [4]         |
| Enterobacter<br>ales               | KPC-2, OXA-<br>48-like, IMI<br>producers   | 858 (CRE isolates)    | ≤1               | 2                | [4]         |
| Enterobacter<br>ales               | Non-<br>carbapenema<br>se-producing<br>CRE | 858 (CRE<br>isolates) | ≤1               | 8                | [4]         |
| Enterobacter<br>ales               | NDM and<br>IMP<br>producers<br>(MBLs)      | 858 (CRE<br>isolates) | -                | -                | Inactive[4] |

### Signaling Pathways and Mechanisms of Action Mechanism of Avibactam Inhibition of β-Lactamases

Avibactam is a diazabicyclooctane non- $\beta$ -lactam  $\beta$ -lactamase inhibitor. It covalently binds to the active site serine of class A, C, and some D  $\beta$ -lactamases, forming a stable acyl-enzyme complex. This prevents the hydrolysis of  $\beta$ -lactam antibiotics like ceftazidime, thereby restoring their antibacterial activity. Unlike some other inhibitors, the reaction with avibactam is reversible, allowing it to be recycled and inhibit multiple  $\beta$ -lactamase molecules.[1]

















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Item Process flow diagram for identification and antimicrobial susceptibility testing of bacteria directly from positive blood culture bottles using the Lysis-Filtration Method with MALDI-TOF VITEK Mass Spectrometry and the VITEK®2 System. - Public Library of Science - Figshare [plos.figshare.com]
- 4. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates | MDPI [mdpi.com]
- 5. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Avibactam for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#application-of-avibactam-in-treating-carbapenem-resistant-enterobacteriaceae-cre-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com